N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxamide
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Overview
Description
5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from 5-fluoro AB-PINACA. This compound is part of a class of synthetic cannabinoids that have been identified in illegal herbal products . It is an expected phase 1 metabolite of 5-fluoro AB-PINACA, based on the known metabolism of similar compounds .
Preparation Methods
The preparation of 5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite involves synthetic routes that typically include the following steps:
Synthesis of 5-fluoro AB-PINACA: This involves the reaction of 5-fluoropentylindazole with appropriate reagents to form the parent compound.
Metabolism to N-(4-hydroxypentyl) metabolite: This step involves the hydroxylation of the 5-fluoropentyl chain to form the N-(4-hydroxypentyl) metabolite.
Chemical Reactions Analysis
5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite is primarily used in forensic and research applications. It is used as an analytical reference standard in mass spectrometry and other analytical techniques to identify and quantify the presence of synthetic cannabinoids in biological samples . Additionally, it is used in studies to understand the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of 5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors in the body. It is believed to act as an agonist at the CB1 and CB2 receptors, similar to other synthetic cannabinoids . This interaction leads to the activation of various signaling pathways, resulting in the compound’s psychoactive effects .
Comparison with Similar Compounds
5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites, such as AB-PINACA N-(4-hydroxypentyl) metabolite and 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite . it is unique in its specific structure and the presence of the fluorine atom, which can influence its pharmacological properties and metabolic pathways .
Similar compounds include:
- AB-PINACA N-(4-hydroxypentyl) metabolite
- 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite
Properties
Molecular Formula |
C18H25FN4O3 |
---|---|
Molecular Weight |
364.4 |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O3/c1-11(2)15(17(20)25)21-18(26)16-13-7-3-4-8-14(13)23(22-16)9-5-6-12(24)10-19/h3-4,7-8,11-12,15,24H,5-6,9-10H2,1-2H3,(H2,20,25)(H,21,26) |
InChI Key |
IEYDKWLGOBQFKU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(CF)O |
Synonyms |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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